molecular formula C25H19N3O2 B10911426 2,5-Diphenyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione

2,5-Diphenyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione

Cat. No.: B10911426
M. Wt: 393.4 g/mol
InChI Key: NSQNBXBJKYAZOR-UHFFFAOYSA-N
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Description

2,5-Diphenyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione is a complex organic compound that belongs to the class of fused heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazo[1,5-B]beta-carboline core fused with a dione moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with aldehydes, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts, such as metal-free or metal-catalyzed systems, to facilitate the formation of the imidazo[1,5-B]beta-carboline core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.

Scientific Research Applications

2,5-Diphenyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,5-B]beta-carboline derivatives and related heterocyclic compounds such as:

Uniqueness

2,5-Diphenyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused ring system and functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H19N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

10,13-diphenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

InChI

InChI=1S/C25H19N3O2/c29-24-21-15-19-18-13-7-8-14-20(18)26-22(19)23(16-9-3-1-4-10-16)28(21)25(30)27(24)17-11-5-2-6-12-17/h1-14,21,23,26H,15H2

InChI Key

NSQNBXBJKYAZOR-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)N(C(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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